(NZ)-N-[2-(1H-1,2,3-Benzotriazol-1-yl)-2-ethenyl-1-(methylsulfanyl)pent-4-en-1-ylidene]aniline
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Overview
Description
(NZ)-N-[2-(1H-1,2,3-Benzotriazol-1-yl)-2-ethenyl-1-(methylsulfanyl)pent-4-en-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a benzotriazole moiety, an ethenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[2-(1H-1,2,3-Benzotriazol-1-yl)-2-ethenyl-1-(methylsulfanyl)pent-4-en-1-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole moiety, followed by the introduction of the ethenyl and methylsulfanyl groups. The final step involves the formation of the aniline derivative through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl and methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it into a more reactive intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzotriazole ring.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[2-(1H-1,2,3-Benzotriazol-1-yl)-2-ethenyl-1-(methylsulfanyl)pent-4-en-1-ylidene]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could act as a pharmacophore, leading to the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (NZ)-N-[2-(1H-1,2,3-Benzotriazol-1-yl)-2-ethenyl-1-(methylsulfanyl)pent-4-en-1-ylidene]aniline involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, potentially inhibiting metalloproteins or enzymes. The ethenyl and methylsulfanyl groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Phenylmethanamine: Another related compound with similar structural features.
Uniqueness
What sets (NZ)-N-[2-(1H-1,2,3-Benzotriazol-1-yl)-2-ethenyl-1-(methylsulfanyl)pent-4-en-1-ylidene]aniline apart is its combination of the benzotriazole moiety with the ethenyl and methylsulfanyl groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(benzotriazol-1-yl)-2-ethenyl-N-phenylpent-4-enimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-4-15-20(5-2,19(25-3)21-16-11-7-6-8-12-16)24-18-14-10-9-13-17(18)22-23-24/h4-14H,1-2,15H2,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMJUQLHVRJYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC1=CC=CC=C1)C(CC=C)(C=C)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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